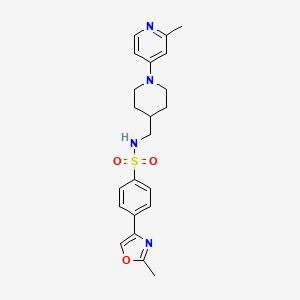
4-(2-methyloxazol-4-yl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methyloxazol-4-yl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-methyloxazol-4-yl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide , with CAS number 2034259-94-2 , has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is C22H26N4O3S, with a molecular weight of 426.5 g/mol . The structure includes a methyloxazole group, a piperidine moiety, and a benzenesulfonamide functional group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034259-94-2 |
| Molecular Formula | C22H26N4O3S |
| Molecular Weight | 426.5 g/mol |
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. Studies have shown that derivatives of benzenesulfonamide possess antibacterial and antifungal activities. For instance, similar compounds have been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.
Anti-inflammatory Properties
The presence of the sulfonamide group is also associated with anti-inflammatory effects. Compounds structurally related to benzenesulfonamides have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. In vitro studies suggest that these compounds can selectively inhibit COX-2, potentially offering therapeutic benefits in treating inflammatory conditions.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By interacting with key enzymes like COX, the compound may reduce the synthesis of pro-inflammatory mediators.
- Disruption of Bacterial Cell Function : Similar sulfonamides disrupt folic acid synthesis in bacteria, leading to growth inhibition.
Study 1: Antibacterial Activity Evaluation
A recent study explored the antibacterial efficacy of several sulfonamide derivatives. The results indicated that compounds similar to This compound exhibited significant inhibition against multi-drug resistant strains of bacteria, including MRSA and E. coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antibacterial activity.
Study 2: Anti-inflammatory Assessment
Another investigation focused on the anti-inflammatory properties of related compounds. The study revealed that certain derivatives demonstrated selective COX-2 inhibition with IC50 values ranging from 0.1 to 0.3 µM, suggesting that they could serve as effective anti-inflammatory agents while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-16-13-20(7-10-23-16)26-11-8-18(9-12-26)14-24-30(27,28)21-5-3-19(4-6-21)22-15-29-17(2)25-22/h3-7,10,13,15,18,24H,8-9,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTGAJVCNJYSDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













